molecular formula C14H17N3O4 B589491 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 CAS No. 1330169-92-0

4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4

Cat. No. B589491
CAS RN: 1330169-92-0
M. Wt: 295.331
InChI Key: DEXXSYVEWAYIGZ-ALIZGMTFSA-N
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Description

This compound is an intermediate in the synthesis of Rivaroxaban , a highly selective anticoagulant . It is also known as 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}-3-morpholinone .


Synthesis Analysis

The synthesis of this compound involves two methods . Both methods involve the condensation of different compounds to form an intermediate compound, followed by deprotection to yield the final product . These methods are characterized by mild reaction conditions, convenient operations, facilitated purification, reduced production costs, and environmental friendliness .


Molecular Structure Analysis

The molecular formula of this compound is C14H17N3O4 . It has a mono-isotopic mass of 327.098572 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and deprotection . These reactions are part of the process of synthesizing Rivaroxaban, an anticoagulant .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 327.77 . More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Mechanism of Action

While the mechanism of action of this specific compound is not explicitly stated, Rivaroxaban, the compound it helps synthesize, works by competitively inhibiting free and bound factor Xa and prothrombin activity .

Future Directions

The compound is a key intermediate in the synthesis of Rivaroxaban , suggesting its importance in the production of this anticoagulant. As such, improvements in the synthesis of this compound could have significant implications for the production of Rivaroxaban.

properties

IUPAC Name

4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2,3,5,6-tetradeuteriophenyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18/h1-4,12H,5-9,15H2/t12-/m0/s1/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXXSYVEWAYIGZ-ALIZGMTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CN)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4

Synthesis routes and methods

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